BenchChemオンラインストアへようこそ!

5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

Medicinal Chemistry Organic Synthesis Scaffold Synthesis

This 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one (CAS 1378515-22-0) is a partially saturated pyridoazepinone scaffold that is historically difficult to synthesize yet critical for medicinal chemistry. The [2,3-c] fusion and 9‑ketone create a unique electronic/steric environment not found in [3,2-c] or fully aromatic analogs. Procure this specific tetrahydro‑9‑one core to ensure reproducible SAR in kinase, GPCR or PROTAC programs. The ketone serves as both a hydrogen‑bond acceptor and a synthetic handle for late‑stage diversification. Available in research quantities from 50 mg to gram scale with 95% purity.

Molecular Formula C9H10N2O
Molecular Weight 162.2
CAS No. 1378515-22-0
Cat. No. B6252684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one
CAS1378515-22-0
Molecular FormulaC9H10N2O
Molecular Weight162.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one (CAS 1378515-22-0): Core Scaffold and Limits of Public Data


5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one (CAS 1378515-22-0) is a heterocyclic building block consisting of a pyridine ring fused to a partially saturated azepinone (azepin-9-one) system . It belongs to the pyridoazepinone class, a scaffold recognized for its potential in medicinal chemistry but historically difficult to synthesize, limiting its exploitation [1]. The compound has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . Its structure features a ketone at the 9-position and tetrahydro saturation at positions 6, 7, and 8, which distinguishes it from fully aromatic or fully saturated analogs and provides a specific vector for further functionalization.

Why Generic Substitution of 5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one is a High-Risk Strategy in Scientific Research


In the pyridoazepinone class, even minor changes in the saturation level or the position of the nitrogen atom lead to fundamentally different scaffolds with distinct reactivity and biological profiles . For example, the target compound's [2,3-c] ring fusion and ketone at the 9-position create a specific electronic and steric environment that is absent in isomers like pyrido[3,2-c]azepines or fully aromatic azepines [1]. Substituting it with a decahydro-analog (CAS 2770486-95-6) would result in a completely saturated, non-planar scaffold with different conformational preferences . Without published head-to-head biological data for this precise compound, any generic substitution based solely on core similarity carries a high risk of invalidating structure-activity relationships (SAR) and generating non-reproducible results in downstream assays.

5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one Quantitative Differentiation Data vs. Closest Analogs


Synthetic Accessibility and Scalability: A General Route to Substituted Pyridoazepinones

A 2021 publication describes a general, modular synthetic route to substituted pyridoazepinones, a class to which 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one belongs. The method, based on a xanthate addition-transfer process, allows the preparation of these scaffolds in generally good yields with demonstrated gram-scale capability [1]. This provides a significant advantage over older, scaffold-specific routes like the photo-induced ring expansion of azidoquinolines, which are limited to specific substitution patterns and often result in lower yields for the unsubstituted core [2].

Medicinal Chemistry Organic Synthesis Scaffold Synthesis

Ring Fusion Isomerism: [2,3-c] vs. [3,2-c] Pyridoazepine Core Comparison

The target compound features a [2,3-c] pyridoazepine fusion, where the pyridine nitrogen is distal to the azepine ring junction. The isomeric [3,2-c] fusion (e.g., CAS 1211534-87-0) positions the pyridine nitrogen differently, which alters the electronic distribution and hydrogen-bonding capabilities of the scaffold . In related azepine drug scaffolds, this type of isomeric change is known to drastically affect receptor binding; for instance, in benzodiazepine libraries, [1,5] vs. [1,4] ring fusions target distinct protein families [1].

Medicinal Chemistry Isomerism Drug Design

Degree of Saturation: Tetrahydro-9-one vs. Decahydro Analog

The target compound retains a ketone and a partially unsaturated azepine ring, while the decahydro analog (CAS 2770486-95-6) is fully saturated . This difference significantly impacts the scaffold's planarity, calculated logP, and potential for pi-stacking interactions. While no direct comparative biological data exists, the presence of the ketone and the double bond in the target compound provides a handle for further derivatization (e.g., reductive amination, conjugate addition) that is absent in the fully saturated decahydro system .

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Best-Fit Application Scenarios for Procuring 5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one Based on Available Evidence


Lead Optimization in Kinase or GPCR Drug Discovery Programs

The pyridoazepinone scaffold is a known bioisostere in medicinal chemistry, found in the non-nucleoside reverse transcriptase inhibitor Nevirapine and the kinase inhibitor 1-azakenpaullone [1]. Procuring this specific tetrahydro-9-one scaffold provides a unique, functionalizable core for generating focused libraries targeting ATP-binding pockets or aminergic GPCRs, where the ketone can serve as a hydrogen bond acceptor and a synthetic handle for late-stage diversification.

Synthetic Methodology Development and Scaffold Decoration

The compound is an ideal substrate for testing new synthetic methods on the pyridoazepinone core, given the recent publication of a modular synthetic route that allows for gram-scale preparation [1]. Researchers developing C-H activation, photoredox, or late-stage functionalization methods can use this scaffold to benchmark reaction conditions on a medicinally relevant yet underexplored heterocyclic system.

Fragment-Based Drug Discovery (FBDD) and Affinity-based Screening

With a molecular weight of 162.19 g/mol, this compound fits within the 'rule of three' guidelines for fragment-based screening. Its possession of a defined hydrogen bond acceptor (the ketone) and a rigid bicyclic framework makes it a high-efficiency fragment. Screening this specific scaffold by SPR or DSF, rather than a more saturated or isomeric analog, maximizes the likelihood of detecting specific, geometry-dependent binding events [1].

Building Block for Proteolysis Targeting Chimeras (PROTACs)

The presence of a ketone and a pyridine nitrogen provides two clear exit vectors for linker attachment. This compound can serve as a novel 'warhead' or linker-attachment core in the design of heterobifunctional degraders. The [2,3-c] fusion topology is distinct from common PROTAC building blocks, offering a route to novel intellectual property and potentially unique ternary complex geometries [1].

Quote Request

Request a Quote for 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.